molecular formula C2H4ClFO2S B1359957 Ethanesulfonyl chloride, 2-fluoro- CAS No. 762-68-5

Ethanesulfonyl chloride, 2-fluoro-

Cat. No.: B1359957
CAS No.: 762-68-5
M. Wt: 146.57 g/mol
InChI Key: OIMIESCACWPSOF-UHFFFAOYSA-N
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Description

Ethanesulfonyl chloride, 2-fluoro- is a useful research compound. Its molecular formula is C2H4ClFO2S and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanesulfonyl chloride, 2-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanesulfonyl chloride, 2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonyl chloride, 2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Ethanesulfonyl chloride, 2-fluoro- is a chemical compound used in organic synthesis . It is primarily used as an intermediate in the production of other chemicals . The specific targets of Ethanesulfonyl chloride, 2-fluoro- depend on the particular reaction it is involved in.

Mode of Action

Ethanesulfonyl chloride, 2-fluoro- is a reactive compound that can participate in a variety of chemical reactions. It is often used to introduce sulfonyl groups into organic molecules . The exact mode of action will depend on the specific reaction conditions and the other reactants present.

Action Environment

The action of Ethanesulfonyl chloride, 2-fluoro- is influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C . The reaction conditions, such as temperature and solvent, can also significantly influence its reactivity and the outcome of the synthesis.

Biochemical Analysis

Biochemical Properties

Ethanesulfonyl chloride, 2-fluoro-, plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an alkylating agent, modifying the structure of proteins and enzymes by adding an ethylsulfonyl group. This modification can alter the activity of enzymes, potentially inhibiting or activating them. Ethanesulfonyl chloride, 2-fluoro-, is known to interact with nucleophilic amino acids such as cysteine and lysine, forming covalent bonds that can affect protein function .

Cellular Effects

Ethanesulfonyl chloride, 2-fluoro-, has notable effects on various cell types and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced ATP production and altered cellular energy metabolism. Additionally, Ethanesulfonyl chloride, 2-fluoro-, can affect gene expression by modifying transcription factors or other regulatory proteins, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ethanesulfonyl chloride, 2-fluoro-, involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. By modifying the active sites of enzymes, Ethanesulfonyl chloride, 2-fluoro-, can inhibit or activate their catalytic activity. Additionally, it can alter the conformation of proteins, affecting their stability and function. These interactions can lead to changes in cellular processes such as signal transduction, metabolism, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanesulfonyl chloride, 2-fluoro-, can change over time due to its stability and degradation. The compound is known to decompose in the presence of water and ethanol, which can affect its long-term stability. In in vitro studies, Ethanesulfonyl chloride, 2-fluoro-, has been observed to cause immediate changes in enzyme activity and protein function. Prolonged exposure can lead to more significant alterations in cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Ethanesulfonyl chloride, 2-fluoro-, vary with different dosages in animal models. At low doses, the compound may cause mild alterations in enzyme activity and cellular metabolism. At higher doses, it can lead to toxic effects, including cell death and tissue damage. Studies have shown that high doses of Ethanesulfonyl chloride, 2-fluoro-, can cause severe skin burns, respiratory irritation, and systemic toxicity. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

Ethanesulfonyl chloride, 2-fluoro-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and ATP production. Additionally, it can affect the pentose phosphate pathway and other metabolic processes by modifying enzymes involved in these pathways. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Ethanesulfonyl chloride, 2-fluoro-, is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding the transport and distribution of Ethanesulfonyl chloride, 2-fluoro-, is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and enzymes. The subcellular localization of Ethanesulfonyl chloride, 2-fluoro-, is crucial for understanding its biochemical effects and optimizing its use in research and therapeutic applications .

Properties

IUPAC Name

2-fluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO2S/c3-7(5,6)2-1-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIESCACWPSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227058
Record name Ethanesulfonyl chloride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-68-5
Record name Ethanesulfonyl chloride, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl chloride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroethane-1-sulfonyl chloride
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